molecular formula C20H17F3N4O2 B2964081 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034351-12-5

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2964081
CAS RN: 2034351-12-5
M. Wt: 402.377
InChI Key: DLPAEKKSBNZXIY-UHFFFAOYSA-N
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Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . The pyrazole framework plays an essential role in many biologically active compounds and represents an interesting template for combinatorial as well as medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazole-substituted heterocycles has been reported in the literature . For instance, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one, a compound similar to the one , was obtained from the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . This compound has been reported as a useful precursor for the synthesis of many interesting heterocycles .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the pyrazole ring in the molecule could potentially undergo reactions with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, given the biological activity of pyrazole derivatives . Additionally, further studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis.

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c1-13-16(10-24-27(13)14-6-3-2-4-7-14)19(28)26-11-15(12-26)29-18-9-5-8-17(25-18)20(21,22)23/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPAEKKSBNZXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

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